molecular formula C11H22ClNO B1455814 7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride CAS No. 1334148-19-4

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride

Cat. No. B1455814
M. Wt: 219.75 g/mol
InChI Key: UCRPEEYYTKXQQH-UHFFFAOYSA-N
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Description

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride, also known as DX-619, is a synthetic compound that belongs to the class of bicyclic amines. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DX-619 is a chiral molecule that exists in two enantiomeric forms, and its synthesis method involves the use of various chemical reagents and catalysts.

Scientific Research Applications

Stereoselective Synthesis and Derivatives

  • The acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.0^2,4]octan-6-one acetals led to highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose derivatives, showcasing applications in synthesizing complex sugars and derivatives for medicinal chemistry applications (Nativi, Reymond, & Vogel, 1989).

Cycloaddition Reactions for Building Blocks

  • A novel methodology to prepare polyfunctionalized heptane building blocks with four stereocenters was developed, utilizing 2,4-dimethyl-1-methoxy-8-oxabicyclo-[3.2.1]-oct-6-en-3-one as a precursor. This illustrates the compound's potential in synthesizing structurally complex molecules for drug design and synthesis (Montaña, García, & Grima, 1999).

Modular Synthons for Medicinal Chemistry

  • The synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon demonstrates the use of similar bicyclic structures in accessing lead inhibitors for hydrolase enzymes, highlighting its relevance in the development of enzyme inhibitors (Mohammad, Reidl, Zeller, & Becker, 2020).

Antitumor Activity

  • Research into allylic esters as potential antitumor agents, specifically derivatives and analogues of 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, showcases the exploration of oxabicyclic compounds in the development of new cancer therapies, despite mixed results in terms of in vivo activity (Anderson, Dewey, & Mulumba, 1979).

properties

IUPAC Name

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-4-6-12-9-8-5-7-13-10(8)11(9,2)3;/h8-10,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRPEEYYTKXQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1C2CCOC2C1(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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